molecular formula C8H12N4O3 B1313435 p-Tolylguanidinium nitrate CAS No. 79574-98-4

p-Tolylguanidinium nitrate

Cat. No. B1313435
CAS RN: 79574-98-4
M. Wt: 212.21 g/mol
InChI Key: DXQHLTSWPRBXCA-UHFFFAOYSA-N
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Description

P-Tolylguanidinium nitrate (PTGN) is a nitrogen-rich organic ionic compound that has gained significant attention in scientific research due to its unique physical, chemical, biological, and analytical properties1.



Synthesis Analysis

The synthesis of PTGN is not explicitly mentioned in the search results. However, a related compound, p-Toluidinium nitrate, was synthesized using a slow solvent evaporation technique2. This method might be applicable to PTGN, but further research is needed to confirm this.



Molecular Structure Analysis

The molecular structure of PTGN is not directly provided in the search results. However, a related compound, p-Toluidinium nitrate, was found to belong to the monoclinic system with space group P21/c2. This information might provide some insights into the possible structure of PTGN.



Chemical Reactions Analysis

The specific chemical reactions involving PTGN are not detailed in the search results. However, nitrates in general are known to undergo various reactions, including complex ion equilibria and complexometric titrations3. Further research is needed to determine the specific reactions involving PTGN.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of PTGN are not detailed in the search results. However, the properties of nitrates in general, such as their ability to intensify fire and cause serious eye irritation, might be applicable to PTGN7.


Scientific Research Applications

Nanotechnology and Medical Research

Nanotechnology, particularly in the medical field, is a rapidly growing area of research. Silver nanoparticles, for instance, have shown antimicrobial efficacy against bacteria and viral particles. Studies like those by Rogers et al. (2008) have demonstrated the potential of silver-based nanoparticles, including silver nitrate, in inhibiting viral infections in vitro, supporting their use as anti-viral therapeutics (Rogers et al., 2008).

Plant Nitrate Response

The response of plants to nitrate provision, a crucial aspect of their adaptation to nutritional environments, is an area of active research. Medici and Krouk (2014) discuss the complexity of the Primary Nitrate Response (PNR) in plants, highlighting the extensive gene expression regulation by nitrate in Arabidopsis thaliana (Medici & Krouk, 2014).

Molecular and Vibrational Studies

Molecular studies, such as those by James, Jayakumar, and Joe (2007), focus on the vibrational spectroscopy of biologically active molecules like N,N'-diphenylguanidinium nitrate. Their research provides insights into the basicity and stability of these compounds, influenced by factors like resonance stabilization and hydrogen bonding (James, Jayakumar, & Joe, 2007).

Bioactivation and Pharmacodynamics

Understanding the bioactivation and pharmacodynamics of nitrates is vital in medical applications. For example, Feelisch, Brands, and Kelm (1995) investigated how human endothelial cells can bioactivate organic nitrates to nitric oxide, which influences endothelial and platelet function. This reveals the potential of nitrates to directly affect endothelial functions via the NO/cGMP pathway (Feelisch, Brands, & Kelm, 1995).

Environmental Impact and Groundwater Quality

Research by Zhou et al. (2010) highlighted the impact of land-use changes on nitrate-nitrogen concentrations in groundwater. Their study in Iowa assessed how perennial filter strips can mitigate increases in nitrate levels following grassland-to-cropland conversion, emphasizing the importance of such practices in preserving water quality (Zhou et al., 2010).

Safety And Hazards

The safety data sheet for guanidine nitrate, a related compound, indicates that it may intensify fire, cause serious eye damage, and be harmful if swallowed or inhaled7. These hazards might also apply to PTGN, but further research is needed to confirm this.


Future Directions

The future directions for PTGN research are not explicitly mentioned in the search results. However, there is a growing interest in the development of new organic nitrates and their preclinical application in cardiovascular disorders8. This suggests that PTGN might also have potential applications in this area. Further research is needed to explore these possibilities.


properties

IUPAC Name

2-(4-methylphenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.HNO3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQHLTSWPRBXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolylguanidinium nitrate

CAS RN

79574-98-4
Record name Guanidine, N-(4-methylphenyl)-, nitrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79574-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-tolylguanidinium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D St Claire Green - 1991 - repository.londonmet.ac.uk
1-Aminoalkanephosphonic acids and their derivatives, have long been claimed to be compounds with a wide variety of application. Numerous examples exist where they have been …
Number of citations: 3 repository.londonmet.ac.uk

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